Isothiazole vs. Thiazole Core: Impact on Reactivity and Binding
The 1,2-thiazole (isothiazole) core confers distinct physicochemical properties compared to its 1,3-thiazole isomer. The 1,2-relationship of the sulfur and nitrogen atoms results in a different electron density distribution across the aromatic ring, which can alter hydrogen-bonding acceptor/donor capabilities and pi-stacking interactions with biological targets [1]. This fundamental electronic difference can lead to divergent biological activities; for example, in a study profiling a focused library of fragment-sized thiazoles and thiadiazoles, the specific heterocyclic core (1,2- vs 1,3-thiazole) was a key determinant of promiscuity and on-target engagement [2].
| Evidence Dimension | Electronic structure and biological target engagement profile |
|---|---|
| Target Compound Data | 1,2-Thiazole core; distinct dipole moment and electron density distribution [1]. |
| Comparator Or Baseline | 1,3-Thiazole core; different dipole moment and electron density distribution [1]. |
| Quantified Difference | Qualitative difference in core scaffold leads to distinct hit profiles in fragment screening campaigns [2]. |
| Conditions | Structural comparison and analysis of fragment library screening results. |
Why This Matters
This core-level difference is critical for procurement decisions in drug discovery, as selecting a 1,2-thiazole scaffold over a 1,3-thiazole can be a deliberate choice to explore novel chemical space or achieve a specific binding mode.
- [1] ScienceDirect Topics. (n.d.). Isothiazole - an overview. Retrieved from https://www.sciencedirect.com/topics/chemistry/isothiazole View Source
- [2] Škedelj, V., Tomašić, T., Mašič, L. P., & Zega, A. (2022). Fragment-sized thiazoles in fragment-based drug discovery campaigns: friend or foe? ACS Medicinal Chemistry Letters. Study profiled 49 fragment-sized thiazoles and thiadiazoles. View Source
